3-Amino-1,2-oxazol-5(4h)-one
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Overview
Description
3-Aminoisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazole ring with an amino group at the 3-position and a keto group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with β-ketoesters or β-diketones, followed by cyclization to form the isoxazole ring. For example, the reaction of hydroxylamine hydrochloride with ethyl acetoacetate under basic conditions can yield 3-Aminoisoxazol-5(4H)-one.
Industrial Production Methods: Industrial production methods for 3-Aminoisoxazol-5(4H)-one often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3-Aminoisoxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminoisoxazol-5(4H)-one involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the isoxazole ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Similar structure but with a methyl group at the 5-position instead of a keto group.
3-Hydroxyisoxazole: Similar structure but with a hydroxyl group at the 3-position instead of an amino group.
Uniqueness: 3-Aminoisoxazol-5(4H)-one is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and drug development.
Biological Activity
3-Amino-1,2-oxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features an oxazole ring with an amino group at the 3-position and a carbonyl group at the 5-position. Its molecular formula is C4H5N3O, with a molecular weight of 115.11 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
- Antitumor Effects : The compound has been evaluated for its potential anticancer properties. It may inhibit cell proliferation by modulating specific signaling pathways involved in tumor growth .
- Anti-inflammatory Properties : Research suggests that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, leading to reduced cellular proliferation and survival.
- Receptor Modulation : It may interact with specific receptors, altering their activity and downstream signaling pathways associated with inflammation and cancer progression .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
In a study assessing the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This indicates a promising potential for further development as an antibacterial agent .
Case Study: Anticancer Properties
Another investigation focused on the compound's effects on human cancer cell lines. Treatment with varying concentrations (0.1 µM to 10 µM) resulted in a dose-dependent inhibition of cell viability in HL60 leukemia cells, with an IC50 value calculated at approximately 5 µM. The study suggested that apoptosis was induced through caspase activation pathways .
Properties
CAS No. |
6950-32-9 |
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Molecular Formula |
C3H4N2O2 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
3-amino-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C3H4N2O2/c4-2-1-3(6)7-5-2/h1H2,(H2,4,5) |
InChI Key |
IXIVILZQGOUSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC1=O)N |
Origin of Product |
United States |
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